molecular formula C18H21ClN4O2 B2971804 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 2415454-26-9

4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B2971804
CAS No.: 2415454-26-9
M. Wt: 360.84
InChI Key: PKGGBFSQIOEDSG-UHFFFAOYSA-N
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Description

4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloropyrimidine moiety linked to a piperidine ring via an ether bond, and a phenylethyl group attached to the piperidine nitrogen. This structural configuration imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized by reacting 2-chloropyrimidine with appropriate reagents under controlled conditions.

    Etherification: The chloropyrimidine intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often requires the use of a base and a suitable solvent.

    Amidation: The final step involves the reaction of the ether-linked intermediate with a phenylethylamine derivative to form the carboxamide group. This step may require the use of coupling reagents and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and process intensification techniques to enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to act as an agonist of G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . By stimulating GPR119, the compound promotes glucose-dependent insulin release and incretin hormone secretion, thereby aiding in glycemic control.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to effectively stimulate GPR119 and promote insulin release makes it a promising candidate for further research and development in the field of metabolic diseases.

Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c19-15-12-21-17(22-13-15)25-16-7-10-23(11-8-16)18(24)20-9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGGBFSQIOEDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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